4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide
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Overview
Description
J27644 is a synthetic organic compound known for its potent inhibition of histone deacetylase 6 (HDAC6). It has been primarily studied for its potential to mitigate transforming growth factor beta-induced pulmonary fibrosis . This compound has garnered significant interest due to its selectivity and efficacy in targeting specific HDAC isoforms, making it a valuable tool in biochemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of J27644 involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:
Formation of the Quinazolinone Core: The initial step involves the cyclization of an appropriate anthranilic acid derivative with a suitable amine to form the quinazolinone core.
Chlorination: The quinazolinone core is then chlorinated to introduce the chlorine atom at the desired position.
N-Hydroxybenzamide Formation: The final step involves the coupling of the chlorinated quinazolinone with N-hydroxybenzamide under specific reaction conditions to yield J27644.
Industrial Production Methods
Industrial production of J27644 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
J27644 primarily undergoes the following types of reactions:
Substitution Reactions: The chlorine atom in the quinazolinone core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted quinazolinone derivatives.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
J27644 has a wide range of scientific research applications, including:
Mechanism of Action
J27644 exerts its effects by selectively inhibiting histone deacetylase 6. This inhibition leads to the accumulation of acetylated proteins, which can alter gene expression and cellular functions. The molecular targets and pathways involved include:
Histone Deacetylase 6: J27644 binds to the active site of histone deacetylase 6, preventing it from deacetylating its substrates.
Transforming Growth Factor Beta Pathway: By inhibiting histone deacetylase 6, J27644 can modulate the transforming growth factor beta signaling pathway, reducing fibrosis and inflammation.
Comparison with Similar Compounds
Similar Compounds
HDAC6-IN-17: A potent inhibitor of histone deacetylase 6 with similar selectivity and efficacy.
PI3Kα/HDAC6-IN-1: A dual inhibitor of phosphoinositide 3-kinase alpha and histone deacetylase 6, exhibiting potent anti-cancer activity.
HDAC6-IN-25: Another selective inhibitor of histone deacetylase 6 with high potency.
Uniqueness of J27644
J27644 is unique due to its specific design to mitigate transforming growth factor beta-induced pulmonary fibrosis. Its selectivity for histone deacetylase 6 over other histone deacetylase isoforms makes it a valuable tool for studying the role of histone deacetylase 6 in various diseases and developing targeted therapies .
Properties
Molecular Formula |
C16H12ClN3O4 |
---|---|
Molecular Weight |
345.73 g/mol |
IUPAC Name |
4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C16H12ClN3O4/c17-12-3-1-2-11-13(12)20(16(23)18-15(11)22)8-9-4-6-10(7-5-9)14(21)19-24/h1-7,24H,8H2,(H,19,21)(H,18,22,23) |
InChI Key |
OWMZGLVMABQUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)NC2=O)CC3=CC=C(C=C3)C(=O)NO |
Origin of Product |
United States |
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